molecular formula C15H25NO5S2 B14706229 Thiosulfuric acid, S-(2-((4-(ethyl-2-methoxyphenoxy)butyl)amino)ethyl) ester CAS No. 21220-76-8

Thiosulfuric acid, S-(2-((4-(ethyl-2-methoxyphenoxy)butyl)amino)ethyl) ester

Cat. No.: B14706229
CAS No.: 21220-76-8
M. Wt: 363.5 g/mol
InChI Key: WKAOAZCFMDJMLH-UHFFFAOYSA-N
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Description

Thiosulfuric acid, S-(2-((4-(ethyl-2-methoxyphenoxy)butyl)amino)ethyl) ester is a complex organosulfur compound It is characterized by the presence of a thiosulfuric acid moiety linked to an aminoethyl group, which is further connected to an ethyl-2-methoxyphenoxybutyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiosulfuric acid, S-(2-((4-(ethyl-2-methoxyphenoxy)butyl)amino)ethyl) ester typically involves multiple steps. One common approach is the reaction of thiosulfuric acid with an appropriate amine derivative. The reaction conditions often require controlled temperatures and the presence of catalysts to facilitate the formation of the ester bond.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or crystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Thiosulfuric acid, S-(2-((4-(ethyl-2-methoxyphenoxy)butyl)amino)ethyl) ester can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of sulfonic acid derivatives.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, potentially leading to the formation of thiol derivatives.

    Substitution: This reaction involves the replacement of one functional group with another, which can occur under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction may produce thiol derivatives.

Scientific Research Applications

Thiosulfuric acid, S-(2-((4-(ethyl-2-methoxyphenoxy)butyl)amino)ethyl) ester has several scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential therapeutic applications, such as in drug development or as a diagnostic tool.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of thiosulfuric acid, S-(2-((4-(ethyl-2-methoxyphenoxy)butyl)amino)ethyl) ester involves its interaction with molecular targets and pathways within a system. The compound may exert its effects through binding to specific receptors or enzymes, leading to a cascade of biochemical reactions. The exact pathways and targets can vary depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • Thiosulfuric acid, S-(2-((4-(4-methylcyclohexyl)butyl)amino)ethyl) ester
  • Thiosulfuric acid, S-(2-(butylamino)ethyl) ester
  • Thiosulfuric acid, S-(2-((4-(2-hydroxyphenyl)butyl)amino)ethyl) ester

Uniqueness

Thiosulfuric acid, S-(2-((4-(ethyl-2-methoxyphenoxy)butyl)amino)ethyl) ester is unique due to its specific ethyl-2-methoxyphenoxybutyl chain, which imparts distinct chemical and physical properties

Properties

CAS No.

21220-76-8

Molecular Formula

C15H25NO5S2

Molecular Weight

363.5 g/mol

IUPAC Name

4-ethyl-2-methoxy-1-[4-(2-sulfosulfanylethylamino)butoxy]benzene

InChI

InChI=1S/C15H25NO5S2/c1-3-13-6-7-14(15(12-13)20-2)21-10-5-4-8-16-9-11-22-23(17,18)19/h6-7,12,16H,3-5,8-11H2,1-2H3,(H,17,18,19)

InChI Key

WKAOAZCFMDJMLH-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)OCCCCNCCSS(=O)(=O)O)OC

Origin of Product

United States

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